molecular formula C9H5F4N3S B13684825 2-Amino-5-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole

2-Amino-5-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole

Cat. No.: B13684825
M. Wt: 263.22 g/mol
InChI Key: GIHCYGAPPGWBKS-UHFFFAOYSA-N
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Description

2-Amino-5-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoro-3-(trifluoromethyl)benzoyl chloride with thiosemicarbazide in the presence of a base such as sodium hydroxide. The reaction mixture is then heated to promote cyclization, forming the desired thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The fluorinated phenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines or hydrazines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-Amino-5-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other electronic materials.

    Agrochemicals: It is explored for its potential as a pesticide or herbicide due to its ability to disrupt specific biological processes in pests or weeds.

Mechanism of Action

The mechanism of action of 2-Amino-5-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole depends on its specific application:

    Medicinal Chemistry: The compound may inhibit specific enzymes or receptors involved in disease pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

    Agrochemicals: It may interfere with essential biological processes in pests or weeds, such as enzyme inhibition or disruption of cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(trifluoromethyl)-1,3,4-oxadiazole: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

    4-Fluoro-2-(trifluoromethyl)aniline: Contains a fluorinated phenyl group but lacks the thiadiazole ring.

    2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetic acid: Contains a fluorinated phenyl group but with an acetic acid moiety instead of a thiadiazole ring.

Uniqueness

2-Amino-5-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole is unique due to the presence of both a thiadiazole ring and a highly fluorinated phenyl group. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in medicinal chemistry, materials science, and agrochemicals.

Properties

Molecular Formula

C9H5F4N3S

Molecular Weight

263.22 g/mol

IUPAC Name

5-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H5F4N3S/c10-6-4(7-15-16-8(14)17-7)2-1-3-5(6)9(11,12)13/h1-3H,(H2,14,16)

InChI Key

GIHCYGAPPGWBKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=NN=C(S2)N

Origin of Product

United States

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